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Compound of Interest

Compound Name: 2,6-Diiodo-4-nitrophenol

Cat. No.: B1216091 Get Quote

AN-CHEM-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the synthesis of 2,6-Diiodo-4-
nitrophenol, a valuable intermediate in organic synthesis, particularly for pharmaceuticals and

agrochemicals.[1] The method described is a direct electrophilic iodination of p-nitrophenol.

The protocol covers the reaction setup, purification, and characterization of the final product,

presenting quantitative data in a structured format for clarity and reproducibility.

Introduction
2,6-Diiodo-4-nitrophenol is a key building block in synthetic chemistry. Its structure, featuring

a phenolic hydroxyl group, a nitro group, and two iodine atoms, provides multiple sites for

further functionalization.[1] The electron-withdrawing nitro group and the bulky iodine atoms

significantly influence the reactivity of the aromatic ring and the acidity of the phenolic proton.

This protocol details a reliable method for the preparation of 2,6-Diiodo-4-nitrophenol starting

from the readily available p-nitrophenol through a di-iodination reaction.
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The following table summarizes the physicochemical properties of the key reactant and

product, along with typical reaction parameters and expected outcomes.

Parameter
p-Nitrophenol (Starting
Material)

2,6-Diiodo-4-nitrophenol
(Product)

Molecular Formula C₆H₅NO₃ C₆H₃I₂NO₃[2]

Molecular Weight 139.11 g/mol 390.90 g/mol [2]

Appearance
Colorless to pale yellow

crystals
Yellow crystalline solid[2][3]

Melting Point 113-114 °C 152-154 °C[2][3]

Molar Ratio 1 equivalent -

Iodinating Agent

Iodine (I₂) / Sodium Iodide

(NaI) & Sodium Hypochlorite

(NaOCl)

-

Solvent Methanol -

Reaction Temperature 0 °C to Room Temperature -

Reaction Time 1.5 hours -

Expected Yield - 85-95%

Purification Method
Recrystallization from aqueous

ethanol
-

Experimental Protocol
This protocol is adapted from standard iodination procedures for activated phenols.[4]

3.1 Materials and Equipment

Reagents:

p-Nitrophenol (1.0 eq)
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Sodium Iodide (NaI) (2.2 eq)

Methanol (MeOH)

Sodium Hypochlorite (NaOCl, 6% aqueous solution) (2.2 eq)

Sodium thiosulfate (10% w/w aqueous solution)

Hydrochloric acid (2 M aqueous solution)

Ethanol (for recrystallization)

Deionized water

Equipment:

Round-bottom flask (250 mL)

Magnetic stirrer and stir bar

Dropping funnel (60 mL)

Ice/water bath

Büchner funnel and filter flask

Standard laboratory glassware (beakers, graduated cylinders)

pH paper

Rotary evaporator

3.2 Synthesis Procedure

Dissolution: In a 250 mL round-bottom flask, dissolve 13.9 g (0.1 mol, 1.0 eq) of p-

nitrophenol and 33.0 g (0.22 mol, 2.2 eq) of sodium iodide in 100 mL of methanol.

Cooling: Place the flask in an ice/water bath on a magnetic stirrer and cool the solution to 0

°C with continuous stirring.
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Addition of Oxidant: Transfer the required volume of 6% sodium hypochlorite solution

(approx. 172 mL, 0.22 mol, 2.2 eq) to a dropping funnel. Add the sodium hypochlorite

solution dropwise to the stirred methanolic solution over a period of approximately 60

minutes. Maintain the temperature at 0 °C throughout the addition.

Reaction: After the addition is complete, continue to stir the reaction mixture at 0 °C for an

additional 30 minutes. The solution may thicken as the product precipitates.

Quenching: Remove the ice bath and add 20 mL of 10% aqueous sodium thiosulfate solution

to quench any unreacted iodine/hypochlorite. Stir for 10 minutes.

Acidification and Precipitation: Slowly acidify the mixture by adding 2 M HCl in small portions

while stirring. Monitor the pH with pH paper until it reaches approximately pH 2-3. The yellow

product will precipitate completely.

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the

filter cake thoroughly with cold deionized water (3 x 50 mL).

Drying: Dry the crude product in a vacuum oven at 50-60 °C or in a desiccator over a

suitable drying agent.

3.3 Purification

Recrystallization: Transfer the crude, dry 2,6-Diiodo-4-nitrophenol to an appropriately sized

Erlenmeyer flask. Recrystallize from a minimal amount of hot 80% aqueous ethanol to obtain

pure yellow crystals.

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

3.4 Characterization

The identity and purity of the final product can be confirmed by measuring its melting point

(expected: 152-154 °C) and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR

spectroscopy.
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The following diagrams illustrate the logical workflow of the synthesis and the chemical

transformation pathway.

Reaction Setup

Synthesis

Workup & Isolation
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Stir at 0°C
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Quench with
Na₂S₂O₃ solution

Acidify with HCl
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Dry final product
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Caption: Experimental workflow for the synthesis of 2,6-Diiodo-4-nitrophenol.

Safety Precautions
Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves.

p-Nitrophenol and its derivatives are toxic and can be absorbed through the skin. Handle

with care.

Sodium hypochlorite is corrosive and an oxidizing agent. Avoid contact with skin and eyes.

Handle all chemicals and solvents in accordance with standard laboratory safety procedures.

Dispose of chemical waste according to institutional guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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